Lipophilicity Elevation vs. Unsubstituted Parent
The target compound exhibits a computed XLogP3 of 3.6 [1], whereas the unsubstituted analog 2-methyl-2-phenylpropan-1-ol (CAS 2173-69-5) has an XLogP3 of 2.9 [2]. This difference of +0.7 logP units corresponds to a >5‑fold theoretical increase in octanol–water partition coefficient, directly affecting membrane permeability and distribution volume.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.6 |
| Comparator Or Baseline | 2-Methyl-2-phenylpropan-1-ol (unsubstituted): XLogP3 = 2.9 |
| Quantified Difference | Δ = +0.7 logP units |
| Conditions | XLogP3 algorithm v3.0 (PubChem release 2025.09.15) for comparator; Kuujia reported value for target |
Why This Matters
The higher lipophilicity of the OCF₃‑bearing compound means it cannot be replaced by a non‑fluorinated analog in Caco‑2 permeability, blood–brain barrier penetration, or logP‑guided formulation screens without altering the experimental outcome.
- [1] Kuujia Chemical Database. 2-Methyl-2-[3-(trifluoromethoxy)phenyl]propan-1-ol. XLogP3: 3.6. View Source
- [2] PubChem CID 219535. beta,beta-Dimethylbenzeneethanol (2-methyl-2-phenylpropan-1-ol). XLogP3: 2.9. View Source
